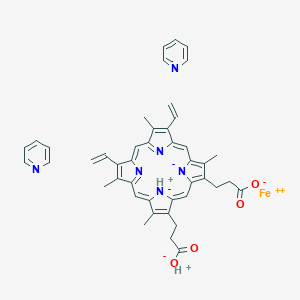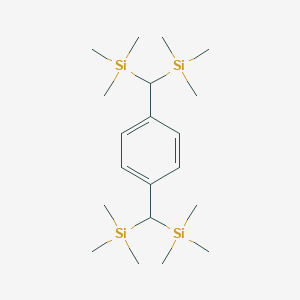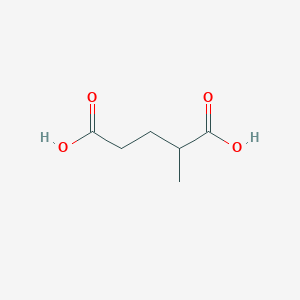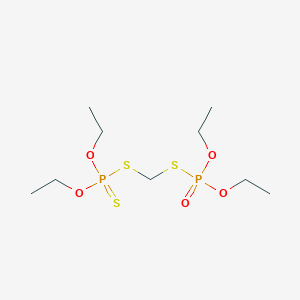
Ethion monoxon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethion monoxon is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. Ethion monoxon has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
作用机制
The mechanism of action of ethion monoxon is based on its ability to bind to specific sites on enzymes and proteins. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of ethion monoxon varies depending on the specific enzyme or protein being targeted.
生化和生理效应
Ethion monoxon has several biochemical and physiological effects that make it a valuable tool for laboratory experiments. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can be used to investigate the function and regulation of specific enzymes.
Ethion monoxon has also been found to disrupt protein-protein interactions. This effect can be used to investigate the function and regulation of specific proteins.
实验室实验的优点和局限性
One of the main advantages of using ethion monoxon in laboratory experiments is its ability to selectively inhibit enzyme activity or disrupt protein-protein interactions. This selectivity allows researchers to investigate specific enzymes or proteins without affecting other cellular processes.
However, there are also limitations to the use of ethion monoxon in laboratory experiments. One of the main limitations is its potential toxicity. Ethion monoxon has been found to be toxic to certain cell types at high concentrations, limiting its use in some experiments.
未来方向
There are several future directions for research on ethion monoxon. One area of research is in the development of new synthesis methods that can produce higher yields of pure compound.
Another area of research is in the investigation of the potential therapeutic applications of ethion monoxon. The compound has been found to have activity against several disease targets, making it a promising candidate for drug development.
Finally, further research is needed to investigate the potential toxicity of ethion monoxon and to develop methods for minimizing its toxicity in laboratory experiments.
合成方法
Ethion monoxon is synthesized by reacting ethion with an alkali metal hydroxide, such as sodium hydroxide. The reaction occurs in an aqueous solution at high temperatures and pressures, resulting in the formation of ethion monoxon. The synthesis method is well-established, and the purity of the resulting compound can be easily controlled.
科学研究应用
Ethion monoxon has several potential applications in scientific research. One of the most promising areas of research is in the study of enzyme kinetics. Ethion monoxon has been found to inhibit the activity of several enzymes, making it a valuable tool for investigating their function and regulation.
Another area of research where ethion monoxon has been used is in the study of protein-protein interactions. Ethion monoxon has been found to disrupt the interaction between certain proteins, providing insight into their function and potential therapeutic targets.
属性
CAS 编号 |
17356-42-2 |
|---|---|
产品名称 |
Ethion monoxon |
分子式 |
C9H22O5P2S3 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChI 键 |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
规范 SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
其他 CAS 编号 |
17356-42-2 |
同义词 |
ethion monooxon ethion monoxon |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



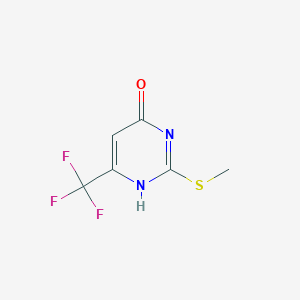
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
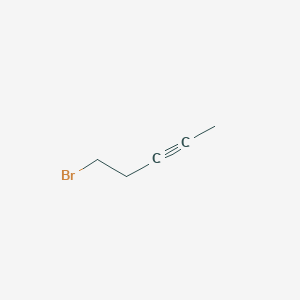
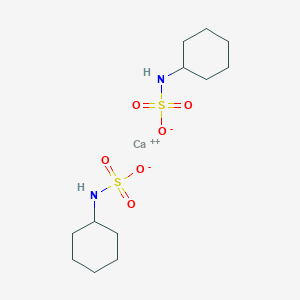
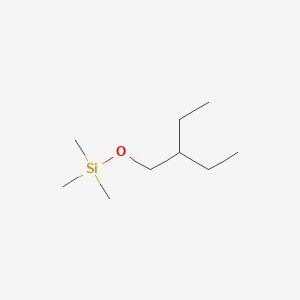
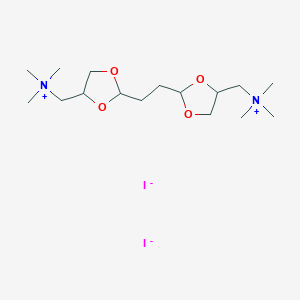
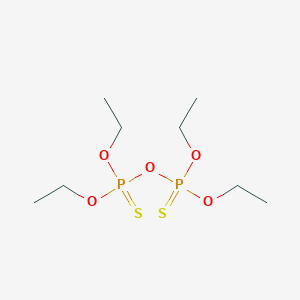
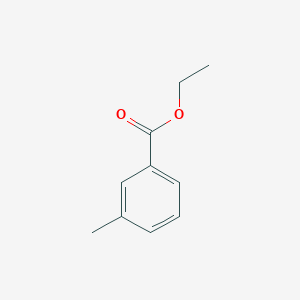
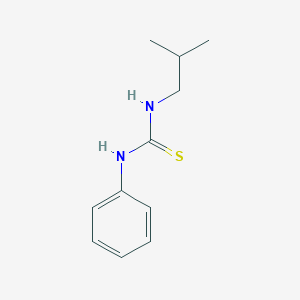
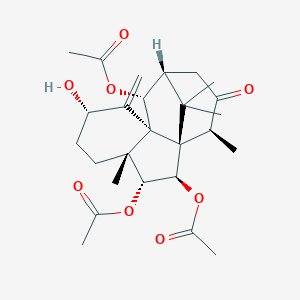
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
